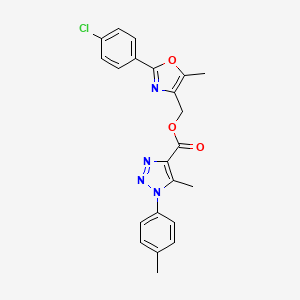

(2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate

Description

Properties

IUPAC Name |

[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)triazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN4O3/c1-13-4-10-18(11-5-13)27-14(2)20(25-26-27)22(28)29-12-19-15(3)30-21(24-19)16-6-8-17(23)9-7-16/h4-11H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGQSXRNWCPUPIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC=C(C=C4)Cl)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Oxazole Ring: This can be achieved through the cyclization of an appropriate α-haloketone with an amide or nitrile under basic conditions.

Synthesis of the Triazole Ring: The triazole ring is often synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Esterification: The final step involves esterification, where the oxazole and triazole intermediates are coupled using an esterification agent like DCC (dicyclohexylcarbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the oxazole and triazole rings.

Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, or halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst for halogenation.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound has shown potential as an antimicrobial agent. Studies have indicated its effectiveness against various bacterial and fungal strains.

Medicine

In medicinal chemistry, the compound is being explored for its anticancer properties. Its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation makes it a promising candidate for drug development.

Industry

Industrially, the compound can be used in the synthesis of specialty chemicals and materials, particularly those requiring specific functional group arrangements.

Mechanism of Action

The mechanism of action of (2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with biological macromolecules. The compound can bind to enzymes and receptors, inhibiting their activity. For instance, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Comparisons

Compound 4 : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

- Molecular Formula : C₂₈H₂₀ClF₂N₅S

- Molecular Weight : 547.0 g/mol

- Key Features :

- Contains a thiazole core instead of oxazole.

- Substituted with chlorophenyl and fluorophenyl groups.

- Exhibits isostructurality with Compound 5 (4-fluorophenyl analog), crystallizing in triclinic P̄1 symmetry with two independent molecules per asymmetric unit .

- Planar molecular conformation, except for one fluorophenyl group oriented perpendicularly .

Ethyl 1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

- Molecular Formula : C₁₃H₁₄ClN₃O₂

- Molecular Weight : 279.7 g/mol

- Key Features :

Comparison Table

Functional Group and Electronic Effects

- Oxazole vs. Thiazole: The oxazole ring in the target compound has an oxygen atom, whereas thiazole (in Compound 4) contains sulfur.

- p-Tolyl vs. Fluorophenyl : The p-tolyl group introduces a methyl substituent, which could sterically hinder interactions compared to the smaller fluorine atom in Compound 4 .

Crystallographic and Packing Behavior

- The target compound’s crystal structure remains uncharacterized, but analogous compounds (e.g., Compounds 4 and 5) were refined using SHELXL , a standard tool for small-molecule crystallography.

- Isostructural compounds like 4 and 5 exhibit nearly identical unit cells but adjust packing to accommodate halogen size differences (Cl vs. F/Br) . This suggests the target compound’s structure might also adapt similarly in crystalline form.

Biological Activity

The compound (2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate is a synthetic organic molecule notable for its diverse biological activities. This article delves into its biological activity, including antimicrobial and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound features multiple functional groups, including an oxazole ring, a triazole ring, and an ester moiety, contributing to its biological activity. The molecular formula is , with a molecular weight of 394.92 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. It has been shown to inhibit enzymes involved in critical cellular processes such as DNA replication and protein synthesis. This inhibition can lead to significant antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties against a range of bacterial and fungal strains. For instance, it has demonstrated effectiveness against Staphylococcus aureus and Escherichia coli , as well as various fungal pathogens. The mechanism behind this activity includes the disruption of microbial cell wall synthesis and interference with metabolic pathways essential for microbial survival.

Anticancer Activity

The compound's anticancer potential has been explored in various studies. It has shown promise in inhibiting the proliferation of several cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7) cells. The IC50 values for these cell lines range from 10 μM to 50 μM, indicating moderate potency compared to standard chemotherapeutic agents. Mechanistic studies suggest that it induces apoptosis through the activation of caspases and the generation of reactive oxygen species (ROS) .

Study 1: Antimicrobial Efficacy

A study conducted by Zhang et al. (2020) evaluated the antimicrobial efficacy of the compound against various pathogens. The results showed a minimum inhibitory concentration (MIC) of 32 μg/mL against Candida albicans , highlighting its potential as a therapeutic agent in treating fungal infections.

Study 2: Anticancer Properties

In a study published in Journal of Medicinal Chemistry, researchers examined the anticancer effects of the compound on A549 lung cancer cells. The study found that treatment with the compound led to a significant reduction in cell viability (IC50 = 27 μM) and induced apoptosis characterized by increased levels of cleaved PARP and caspase-3 activation .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar triazole-containing compounds known for their biological activities.

| Compound Name | Structure Features | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| Compound A | Triazole only | Moderate | Low |

| Compound B | Oxazole + Triazole | High | Moderate |

| This compound | Oxazole + Triazole + Ester | High | Moderate |

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for constructing the oxazole and triazole moieties in this compound?

- Methodology : The oxazole ring can be synthesized via cyclocondensation of acylated intermediates (e.g., ethyl acetoacetate with DMF-DMA and arylhydrazines) . For the triazole moiety, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used, though regioselectivity must be controlled using protecting groups or directing substituents. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate isomers .

- Key Data :

| Reaction Step | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Oxazole formation | DMF-DMA, 80°C, 12h | 65–75 | |

| Triazole cyclization | CuSO₄·5H₂O, sodium ascorbate, rt, 6h | 70–85 |

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate between structural isomers of this compound?

- Methodology :

- ¹H NMR : The oxazole proton (H-2) typically appears as a singlet at δ 7.8–8.2 ppm, while triazole protons (H-1 and H-4) show distinct splitting patterns based on substituent proximity .

- IR : The carbonyl stretch (C=O) of the ester group appears at ~1720 cm⁻¹, while oxazole C=N stretches occur at 1650–1600 cm⁻¹ .

- HRMS : Exact mass analysis (e.g., m/z 439.1284 for C₂₂H₂₀ClN₃O₃) confirms molecular formula integrity .

Advanced Research Questions

Q. What crystallographic methods are suitable for resolving ambiguities in the compound’s solid-state conformation?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement is recommended. Key parameters:

- Data collection at 100 K to minimize thermal motion.

- Anisotropic refinement of non-H atoms; H atoms placed geometrically.

- Validation via R-factor (<5%) and Hirshfeld surface analysis for intermolecular interactions .

- Example : A related oxazole-triazole hybrid (Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate) showed a dihedral angle of 85.3° between oxazole and triazole planes, resolved using SHELXTL .

Q. How can computational modeling (DFT, molecular docking) predict biological activity or reactivity conflicts observed in experimental data?

- Methodology :

- DFT : Optimize geometry at B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps for nucleophilic/electrophilic sites .

- Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2 or kinase enzymes). Compare docking scores (ΔG) with experimental IC₅₀ values to resolve discrepancies in activity .

Q. What strategies address contradictions in SAR studies between in vitro and in vivo efficacy for this compound?

- Methodology :

- Metabolic Stability : Perform microsomal assays (human liver microsomes, NADPH cofactor) to identify rapid degradation pathways (e.g., ester hydrolysis).

- Prodrug Design : Replace the methyl ester with a tert-butyl ester to enhance plasma stability, as demonstrated in similar triazole-carboxylates .

- Pharmacokinetic Profiling : Compare logP (experimental vs. calculated) and plasma protein binding (equilibrium dialysis) to optimize bioavailability .

Experimental Design & Data Analysis

Q. How should researchers design control experiments to validate the compound’s mechanism of action in enzyme inhibition assays?

- Methodology :

- Use a three-tiered approach:

Positive Controls : Known inhibitors (e.g., Celecoxib for COX-2).

Negative Controls : Assay buffer + DMSO vehicle.

Orthogonal Assays : Fluorescence polarization (binding affinity) vs. colorimetric substrate hydrolysis (enzymatic activity) .

- Data Interpretation : Apply Michaelis-Menten kinetics with Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

Q. What statistical tools are recommended for analyzing discrepancies in dose-response curves across replicate studies?

- Methodology :

- Outlier Detection : Grubbs’ test (α = 0.05) to identify anomalous data points.

- Curve Fitting : Nonlinear regression (GraphPad Prism) with 95% confidence intervals.

- Meta-Analysis : Combine datasets using random-effects models to account for inter-study variability .

Structural & Functional Insights

Q. How does the 4-chlorophenyl substituent influence electronic properties and intermolecular interactions?

- Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.